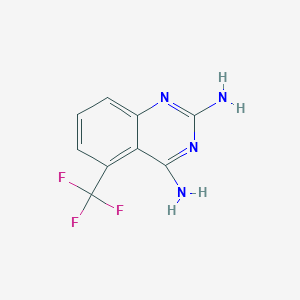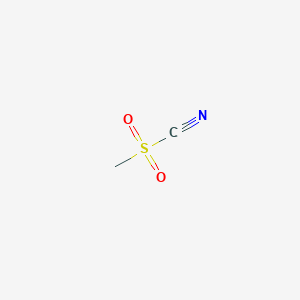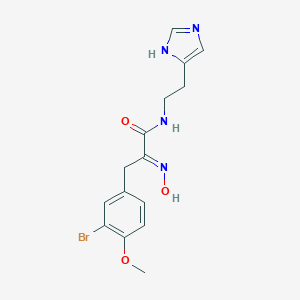![molecular formula C10H14BrN B141409 N-[(4-bromophenyl)methyl]propan-1-amine CAS No. 150869-52-6](/img/structure/B141409.png)
N-[(4-bromophenyl)methyl]propan-1-amine
Vue d'ensemble
Description
“N-[(4-bromophenyl)methyl]propan-1-amine” is an organic compound. It appears as a colorless or pale yellow liquid .
Synthesis Analysis
The synthesis of compounds similar to “N-[(4-bromophenyl)methyl]propan-1-amine” has been studied. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved confirming their molecular structures through physicochemical properties and spectroanalytical data . Another method involves the reduction of nitriles or amides and nitro compounds .
Molecular Structure Analysis
The molecular structure of “N-[(4-bromophenyl)methyl]propan-1-amine” can be represented by the formula C10H14BrN .
Chemical Reactions Analysis
“N-[(4-bromophenyl)methyl]propan-1-amine” can react with acid to generate salt . It’s also worth noting that compounds similar to it, such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, have been synthesized and evaluated for their in vitro antimicrobial activity .
Physical And Chemical Properties Analysis
“N-[(4-bromophenyl)methyl]propan-1-amine” is a colorless or pale yellow liquid. It has a strong amino alkaline property and can react with acid to generate salt. The boiling point of the compound is about 190 to 200 degrees Celsius .
Applications De Recherche Scientifique
Antimicrobial Agents: Novel Derivatives
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one show promise as antimicrobial agents against Gram-positive pathogens .
Solvent-Free Synthesis: Propargylamines
- Green Approach : Researchers have explored solvent-free synthetic approaches to propargylamines via A3 and KA2 coupling reactions .
- Copper-Catalyzed Synthesis : Tetrasubstituted propargylamines can be synthesized using copper(II) chloride catalysis under solvent-free conditions .
Organic Synthesis and Reagents
Safety and Hazards
Mécanisme D'action
Target of Action
N-(4-Bromobenzyl)propan-1-amine is an organic compound with a wide range of applications in organic synthesis . It is often used as a reagent, as an intermediate or catalyst in chemical reactions . .
Mode of Action
It is known that it has a strong amino alkaline and can react with acid to generate salt
Pharmacokinetics
It is known that the compound has good solubility , which could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Bromobenzyl)propan-1-amine. For instance, its boiling point is about 190 to 200 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Furthermore, it should be properly stored to avoid contact with harmful substances such as oxidants .
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHQBWJJQFTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)propan-1-amine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

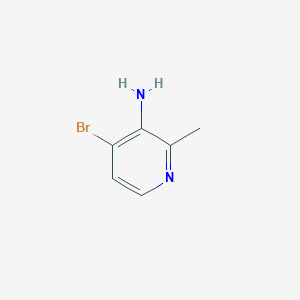
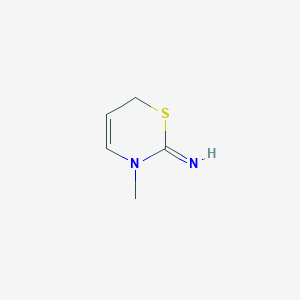
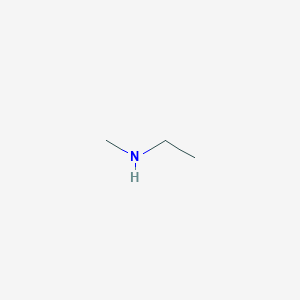

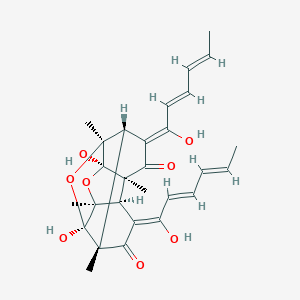
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
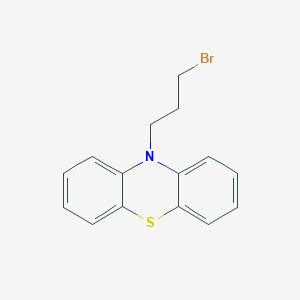


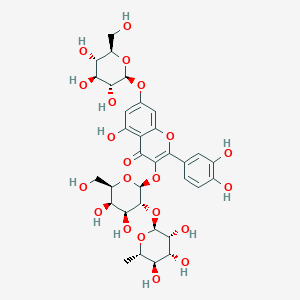
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
